

# Unveiling the Selectivity of TP-3654: A Kinase Inhibition Profile Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TP-3654

Cat. No.: B611452

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the off-target kinase inhibition profile of **TP-3654**, a second-generation PIM kinase inhibitor, against other relevant compounds. The data presented herein is compiled from publicly available experimental findings to facilitate an objective assessment of **TP-3654**'s specificity.

**TP-3654** is an investigational oral inhibitor of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in various cancers.[1][2][3] Its predecessor, SGI-1776, was a first-generation pan-PIM kinase inhibitor whose clinical development was halted due to off-target effects.[4] This guide compares the kinase inhibition profiles of **TP-3654** with SGI-1776, another PIM kinase inhibitor AZD1208, and GDC-0349, an mTOR inhibitor, to provide a comprehensive overview of their relative selectivities.

## Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. A broad off-target profile can lead to unintended biological consequences, while a highly selective inhibitor offers a more targeted therapeutic approach. The following table summarizes the available quantitative data on the kinase inhibition profiles of **TP-3654** and its comparators.

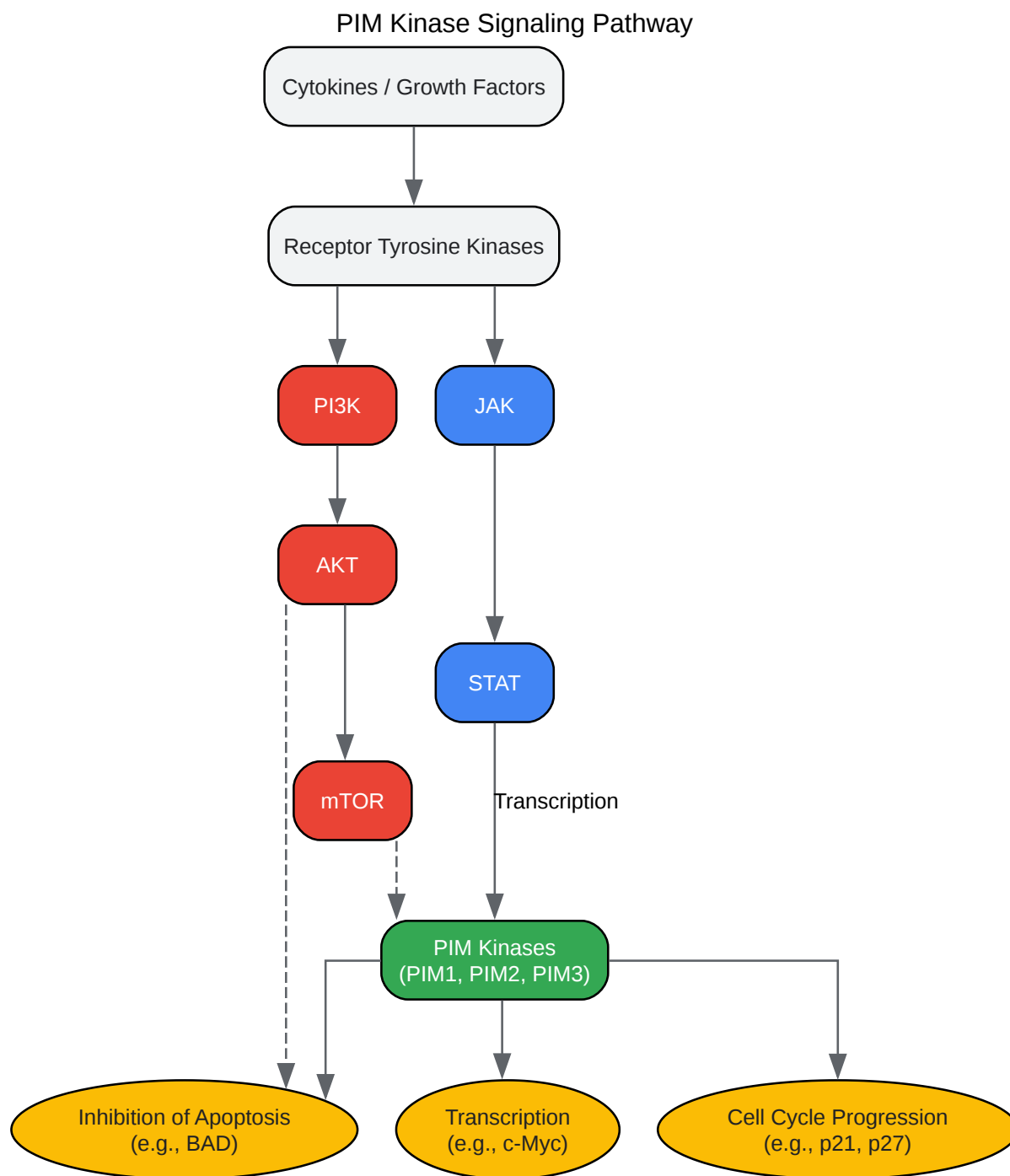
Kinase	TP-3654 (K <sub>i</sub> , nM)	SGI-1776 (IC <sub>50</sub> , nM)	AZD1208 (IC <sub>50</sub> , nM)	GDC-0349 (K <sub>i</sub> , nM)
PIM1	5[5][6]	7[7]	0.4[8][9]	-
PIM2	239[6]	363[7]	5.0[8][9]	-
PIM3	42[5][6]	69[7]	1.9[8][9]	-
mTOR	-	-	-	3.8[6]
FLT3	-	44[7][10]	No Inhibition	-
Haspin	-	34[10]	-	-

#### Summary of Off-Target Screening:

- **TP-3654:** A screen against a panel of 340 kinases at a 1  $\mu$ M concentration revealed that 38 kinases were inhibited by more than 50%. Subsequent IC<sub>50</sub> determinations for these 38 protein kinases and 4 lipid kinases (PI3K family) identified 22 kinases with IC<sub>50</sub> values below 300 nM. Notably, **TP-3654** demonstrates at least a 10-fold greater selectivity for PIM1 compared to any other kinase tested.[11]
- **SGI-1776:** In addition to the PIM kinases, SGI-1776 has been shown to inhibit Fms-like tyrosine kinase 3 (FLT3) and Haspin.[7][10]
- **AZD1208:** This pan-PIM kinase inhibitor exhibits greater than 43-fold higher affinity for PIM kinases over a range of other kinases.[8] A screen against 442 kinases showed that besides the three PIM isoforms, 13 other kinases were inhibited by 50% or more.[12]
- **GDC-0349:** As a selective mTOR inhibitor, it has demonstrated remarkable selectivity over a panel of 266 kinases, including all isoforms of PI3K.[6]

## PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. They play a crucial role in regulating cell cycle progression, apoptosis, and transcription, making them attractive targets for cancer therapy.



[Click to download full resolution via product page](#)

PIM Kinase Signaling Pathway Diagram

## Experimental Protocols

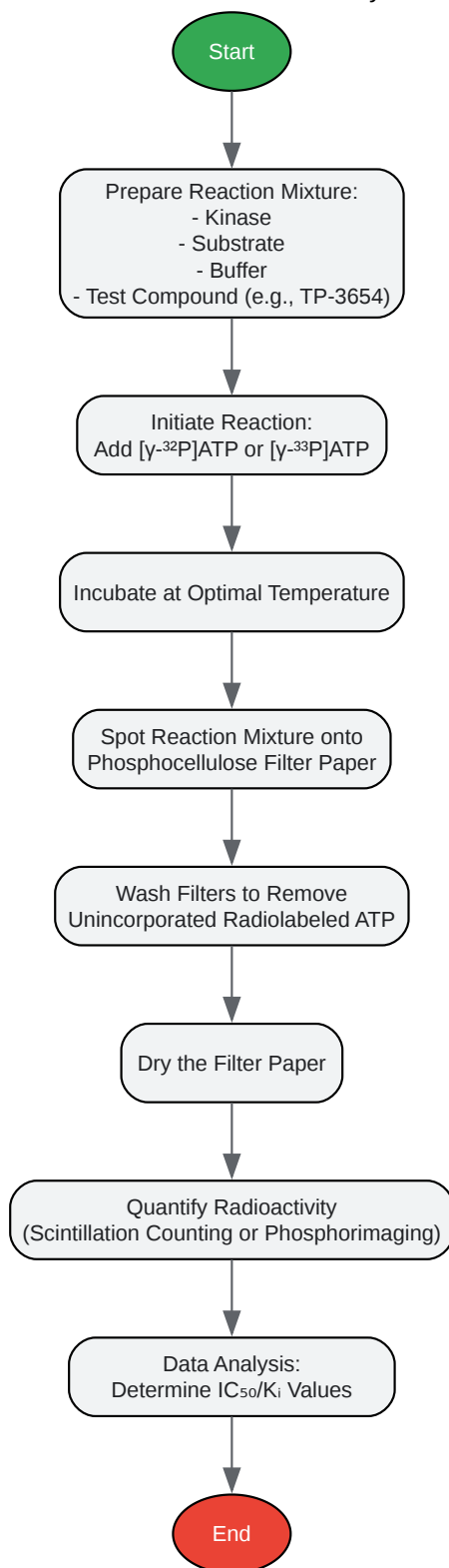
The determination of kinase inhibition is crucial for characterizing the potency and selectivity of inhibitors. A widely accepted and robust method for this is the radiometric kinase filter binding assay.

## Radiometric Kinase Filter Binding Assay

This assay is considered the "gold standard" for quantifying kinase activity and inhibition.<sup>[13]</sup><sup>[14]</sup> It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of enzymatic activity.

Experimental Workflow:

## Radiometric Kinase Inhibition Assay Workflow

[Click to download full resolution via product page](#)

## Workflow for a Radiometric Kinase Assay

#### Detailed Method:

- **Reaction Setup:** A reaction mixture is prepared containing the kinase of interest, a specific peptide or protein substrate, a suitable reaction buffer, and the test inhibitor (e.g., **TP-3654**) at various concentrations.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of a solution containing a known concentration of ATP and a tracer amount of radiolabeled ATP, typically  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  or  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ .
- **Incubation:** The reaction is allowed to proceed for a defined period at an optimal temperature, usually 30°C.
- **Reaction Termination and Substrate Capture:** An aliquot of the reaction mixture is spotted onto a phosphocellulose filter paper. The filter specifically binds the peptide or protein substrate.
- **Washing:** The filters are washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
- **Drying:** The washed filters are dried completely.
- **Quantification:** The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.
- **Data Analysis:** The kinase activity at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These data are then used to determine the half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) or the inhibition constant ( $K_i$ ) of the compound.

## Conclusion

The available data indicates that **TP-3654** is a potent inhibitor of PIM kinases with a higher degree of selectivity compared to the first-generation inhibitor SGI-1776, particularly concerning off-target effects on kinases like FLT3. While **TP-3654** does exhibit inhibitory activity against other kinases at higher concentrations, it maintains a significant selectivity window for PIM1. This improved selectivity profile suggests a potentially wider therapeutic index and a reduced likelihood of off-target toxicities. Further comprehensive kinome-wide profiling at various

concentrations will continue to refine our understanding of **TP-3654**'s precise selectivity and guide its clinical development. This guide provides a foundational comparison to aid researchers in their evaluation of this promising therapeutic candidate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. lincportal.ccs.miami.edu [lincportal.ccs.miami.edu]
- 4. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Selectivity of TP-3654: A Kinase Inhibition Profile Comparison]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b611452#tp-3654-off-target-kinase-inhibition-profile-analysis>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)